molecular formula C16H21BrClNO6 B4002923 4-[4-(2-Bromo-4-chlorophenoxy)butyl]morpholine;oxalic acid

4-[4-(2-Bromo-4-chlorophenoxy)butyl]morpholine;oxalic acid

Cat. No.: B4002923
M. Wt: 438.7 g/mol
InChI Key: NXZYMJGXHGAXOT-UHFFFAOYSA-N
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Description

4-[4-(2-Bromo-4-chlorophenoxy)butyl]morpholine;oxalic acid is a useful research compound. Its molecular formula is C16H21BrClNO6 and its molecular weight is 438.7 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-(2-bromo-4-chlorophenoxy)butyl]morpholine oxalate is 437.02408 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 4-[4-(2-bromo-4-chlorophenoxy)butyl]morpholine oxalate play a crucial role in scientific research, particularly in the development of new materials and pharmaceuticals. For instance, the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride from morpholine and 4-bromo-2-butenoic acid methyl ester showcases the manipulation of morpholine derivatives for potential applications in medicinal chemistry (Qiu Fang-li, 2012). Similarly, the crystal structure analysis of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene contributes to understanding the geometric configurations crucial for the activity of morpholine-based compounds (C. Ibiş, N. Deniz, A. F. Tuyun, 2010).

Antioxidant Properties

The investigation into the antioxidant properties of bromophenols, including natural products derived from similar synthetic pathways, indicates the potential of morpholine derivatives in contributing to the antioxidant capacity. The synthesis of bromophenols and their effective antioxidant power compared to standard compounds like BHA and BHT suggest a promising area of research for developing new antioxidants from morpholine derivatives (H. T. Balaydın, I. Gülçin, A. Menzek, S. Göksu, E. Şahin, 2010).

Biological Activity

The exploration of biological activities such as antibacterial, antioxidant, and anti-TB properties of synthesized morpholine compounds like 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrates the multifaceted applications of these chemicals in therapeutic domains. These compounds' significant anti-TB activity and microbial inhibition potential highlight the relevance of morpholine derivatives in developing new medicinal agents (Mamatha S.V, M. Bhat, Sagar B K, Meenakshi S.K., 2019).

Catalysis and Ligand Development

The development of phosphinoaryl oxazolines and other ligands for asymmetric catalysis from morpholine derivatives underscores the importance of these compounds in catalytic processes. Such research contributes to the broader understanding of catalytic mechanisms and the design of more efficient and selective catalysts, with implications for both industrial and laboratory-scale chemical synthesis (G. Koch, G. C. Lloydjones, O. Loiseleur, A. Pfaltz, R. Prétôt, S. Schaffner, P. Schnider, P. Vonmatt, G. Lloyd‐Jones, 2010).

Properties

IUPAC Name

4-[4-(2-bromo-4-chlorophenoxy)butyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClNO2.C2H2O4/c15-13-11-12(16)3-4-14(13)19-8-2-1-5-17-6-9-18-10-7-17;3-1(4)2(5)6/h3-4,11H,1-2,5-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZYMJGXHGAXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(2-Bromo-4-chlorophenoxy)butyl]morpholine;oxalic acid
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